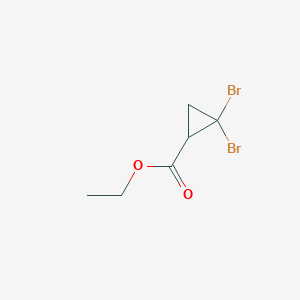

2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13761333

Molecular Formula: C6H8Br2O2

Molecular Weight: 271.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8Br2O2 |

|---|---|

| Molecular Weight | 271.93 g/mol |

| IUPAC Name | ethyl 2,2-dibromocyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |

| Standard InChI Key | UZRMNZSTNIVKJH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CC1(Br)Br |

| Canonical SMILES | CCOC(=O)C1CC1(Br)Br |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a cyclopropane ring fused to a carboxylic acid ethyl ester group, with two bromine atoms occupying adjacent positions on the ring. The cyclopropane ring introduces significant angle strain due to its 60° bond angles, which destabilizes the molecule and enhances its reactivity . The ester group (-COOEt) contributes polarity, while the bromine atoms act as both steric and electronic modifiers.

Stereochemical Considerations

The spatial arrangement of substituents on the cyclopropane ring profoundly impacts reactivity. For example, cis-configured bromine atoms (as in 2,2-dibromo derivatives) create a more polarized electron distribution compared to trans isomers, facilitating nucleophilic attacks at the β-carbon . The ethyl ester group adopts a conformation that minimizes steric clashes with the bromines, as evidenced by crystallographic studies of analogous cyclopropane esters .

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption bands at ~1730 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm the presence of the ester and bromine functionalities .

-

NMR Spectroscopy:

Synthesis and Manufacturing Approaches

Cyclopropanation Strategies

The cyclopropane core is typically constructed via [2+1] cycloaddition reactions. A common method involves the reaction of dihalocarbenes with α,β-unsaturated esters (Scheme 1) :

-

Diethyl Malonate Route:

-

Phase-Transfer Catalysis:

Bromination Techniques

Post-cyclopropanation bromination is achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent (e.g., CCl₄ vs. CH₂Cl₂) influences regioselectivity:

-

Br₂ in CCl₄: Favors cis-addition due to steric hindrance (Yield: 85%) .

-

NBS in CH₂Cl₂: Enables radical-mediated bromination, though with lower selectivity .

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient β-carbon adjacent to the bromines is susceptible to nucleophilic attack. For example:

-

Reaction with Amines:

Elimination Reactions

Under basic conditions (e.g., KOtBu), the compound undergoes dehydrobromination to form cyclopropene derivatives (Scheme 2) :

-

Product: Cyclopropanecarboxylic acid ethyl ester with a strained double bond.

-

Application: Cyclopropenes serve as dienophiles in Diels-Alder reactions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to undergo stereospecific transformations makes it valuable in drug discovery:

-

Antiviral Agents: Analogous cyclopropane derivatives (e.g., cyclopropyl nucleosides) exhibit activity against herpes simplex virus .

-

Insecticides: Esters of 3-formyl cyclopropanecarboxylic acids, synthesized via similar pathways, show potent insecticidal properties .

Material Science

Brominated cyclopropanes act as flame retardants in polymer matrices due to their high thermal stability and bromine content .

Comparative Analysis of Cyclopropane Esters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume